Diphenyl diselenide

Beschreibung

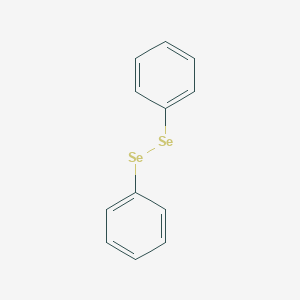

Structure

2D Structure

Eigenschaften

IUPAC Name |

(phenyldiselanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Se2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWZCHLUQSHMCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Se][Se]C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Se2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061864 | |

| Record name | Diselenide, diphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1666-13-3 | |

| Record name | Diphenyl diselenide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1666-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyldiselenide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001666133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl diselenide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49763 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diselenide, diphenyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diselenide, diphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl diselenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYL DISELENIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ATU3Z459Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of Diphenyl Diselenide and Its Derivatives

Classical Synthetic Pathways

The formation of diphenyl diselenide often involves the reduction of a suitable precursor followed by oxidation, or the direct oxidation of a reduced species. A common and practical approach involves the reduction of this compound itself to generate the highly nucleophilic phenylselenolate anion (PhSe⁻), which can then be used in further reactions. wikipedia.orgrsc.org Reagents like sodium borohydride (B1222165) in ethanol (B145695) or sodium in an appropriate solvent are frequently employed for this reduction. ontosight.aichemeurope.comnih.gov The resulting phenylselenolate can then be oxidized back to this compound, often by air oxidation. chemeurope.com

Another classical method involves the in situ generation of benzeneselenol (B1242743) (PhSeH) and its subsequent oxidation. wikipedia.orgchemeurope.com Benzeneselenol is a malodorous and air-sensitive liquid that readily oxidizes in the presence of air to form this compound, indicated by a yellow coloration. wikipedia.orgchemeurope.com The idealized equation for this air oxidation is:

4 PhSeH + O₂ → 2 PhSeSePh + 2 H₂O wikipedia.org

Due to the instability of benzeneselenol, it is often prepared and used immediately. wikipedia.org The reduction of this compound is a common way to generate benzeneselenol in situ, which can then be re-oxidized to the diselenide. wikipedia.orgontosight.ai

Disproportionation reactions also serve as a synthetic route to this compound. One such method involves the disproportionation of phenyl selenocyanate (B1200272) in the presence of a base like potassium hydroxide (B78521) or ammonia. orgsyn.org Elemental selenium can also undergo disproportionation under basic conditions to produce selenide (B1212193) (Se²⁻) and selenite (B80905) (SeO₃²⁻) ions, which can be further utilized in the synthesis of organoselenium compounds. conicet.gov.ar

The oxidative coupling of selenols and their corresponding alkali metal salts, selenolates, is a fundamental method for the synthesis of diselenides. Benzeneselenol (phenylselenol) is readily oxidized by atmospheric oxygen to yield this compound. wikipedia.orgchemeurope.com This reaction is often spontaneous and is a primary reason for the yellow discoloration of benzeneselenol samples. chemeurope.com

Selenolates, such as sodium phenylselenolate (PhSeNa), are also readily oxidized to form this compound. chemeurope.com These selenolates are typically generated in situ by the reduction of this compound with reducing agents like sodium borohydride or by the reaction of an organometallic reagent with elemental selenium. wikipedia.orgontosight.ainih.gov The subsequent exposure to an oxidizing agent, or even air, leads to the formation of the stable this compound.

Disproportionation Reactions in Organoselenium Synthesis

Organometallic Approaches in this compound Synthesis

Organometallic reagents play a crucial role in the synthesis of this compound, providing efficient pathways from readily available starting materials.

A widely used and robust method for preparing this compound involves the use of a Grignard reagent. wikipedia.orgchemeurope.com The synthesis begins with the reaction of phenylmagnesium bromide with elemental selenium to form phenylselenomagnesium bromide (PhSeMgBr). wikipedia.orgchemeurope.com This intermediate is then oxidized to this compound. wikipedia.orgchemeurope.com

PhMgBr + Se → PhSeMgBr 2 PhSeMgBr + Br₂ → Ph₂Se₂ + 2 MgBr₂ wikipedia.org

This method typically provides good yields of this compound. lookchem.com

Similar to Grignard reagents, organolithium reagents are also effective precursors for the synthesis of this compound. The reaction of phenyllithium (B1222949) with elemental selenium generates lithium phenylselenolate (PhSeLi). rsc.org Subsequent oxidation of this intermediate yields this compound. This approach is a common route for preparing various diaryl diselenides. rsc.org

The reaction of organolithium reagents with this compound itself is a common method for introducing the phenylseleno group into organic molecules, affording phenyl selenides. orgsyn.org

Summary of Synthetic Routes to this compound

| Method | Precursors | Reagents | Key Intermediates | Reference(s) |

| Oxidation of Benzeneselenol | Benzeneselenol | Air (O₂) | - | wikipedia.orgchemeurope.com |

| Disproportionation | Phenyl selenocyanate | KOH or NH₃ | - | orgsyn.org |

| Grignard Reagent Route | Phenylmagnesium bromide, Selenium | Bromine (oxidant) | Phenylselenomagnesium bromide | wikipedia.orgchemeurope.comorgsyn.org |

| Organolithium Reagent Route | Phenyllithium, Selenium | Oxidizing agent | Lithium phenylselenolate | rsc.org |

| Reduction of this compound | This compound | Sodium borohydride, Sodium | Phenylselenolate anion | ontosight.aichemeurope.comnih.gov |

Grignard Reagent Mediated Synthesis

Advanced Synthetic Strategies

Modern synthetic chemistry continually seeks more efficient, selective, and environmentally benign methods for the preparation of valuable compounds. In the context of this compound and its analogues, several advanced strategies have emerged that offer distinct advantages over traditional approaches.

Photochemical and Electrochemical Synthetic Routes

Photochemical Synthesis:

Visible light has been harnessed as a sustainable energy source to promote the synthesis of organoselenium compounds. mdpi.com A notable application is the synthesis of 3-selenylindoles using diaryl diselenides and indoles. This method proceeds without the need for transition metal complexes or organic photocatalysts, utilizing blue light to initiate the reaction. rsc.orgrsc.org The reaction is believed to proceed through the homolytic cleavage of the Se-Se bond in this compound upon absorption of blue light, generating phenylselenyl radicals. rsc.org These radicals then participate in the functionalization of various organic molecules. For instance, the photoactivation of this compound has been employed in the C3-selenylation of imidazo[1,2-a]pyridine (B132010) motifs. mdpi.com

Another visible-light-induced approach involves the selenocyclization of indolyl-ynones with diselenides, leading to the formation of diverse 3-selenospiroindolenines. nih.gov This reaction is initiated by the generation of a phenylselenyl free radical from this compound under visible-light irradiation. nih.gov Furthermore, a metal- and photocatalyst-free method for constructing 4-seleno-α,α-difluoro-γ-lactams utilizes visible light to initiate a radical tandem cyclization. nih.gov

The efficiency of these photochemical reactions can be influenced by the solvent and reaction conditions. For example, in the synthesis of 3-phenylselenylindole, the choice of solvent significantly impacts the yield, with ethanol proving to be a benign and effective medium. rsc.org

Electrochemical Synthesis:

Electrochemical methods provide a powerful and environmentally friendly alternative for the synthesis of this compound derivatives and for utilizing this compound in catalytic processes. These methods often avoid the need for chemical oxidants or reductants, relying on the direct transfer of electrons at an electrode surface. organic-chemistry.org

A direct electrochemical synthesis of metal phenylselenolato complexes involves the oxidation of a sacrificial metal anode (such as Zn, Cd, Cu, Ag, Tl, Sn) in a non-aqueous solution of this compound, resulting in high yields of the corresponding M(SePh)n compounds. cdnsciencepub.comcdnsciencepub.com This one-step process offers significant advantages over traditional multi-step procedures. cdnsciencepub.com

Furthermore, electrochemistry enables the catalytic use of this compound in various organic transformations. For instance, an electrochemically mediated method for the preparation of 2,1-benzisoxazoles from o-nitrophenylacetylenes utilizes anodically generated selenium cations from this compound to facilitate the cyclization. organic-chemistry.orgnih.gov This process occurs under constant potential in an undivided electrochemical cell. organic-chemistry.org Cyclic voltammetry studies have been instrumental in understanding the mechanism, indicating that selenium cations generated at the anode initiate the cyclization. organic-chemistry.orgresearchgate.net

Paired electrolysis has been successfully employed for the cyanation of diaryl diselenides using KSCN as a green cyanating agent, producing aryl selenocyanates under mild, additive-free conditions. mdpi.com This method is another example of the energy-saving and environmentally friendly nature of electrochemical synthesis. mdpi.com

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of enantiomerically pure chiral organoselenium compounds is of paramount importance for their application in asymmetric catalysis and as chiral synthons. Methodologies for preparing chiral diselenides often involve the use of naturally occurring chiral starting materials, such as terpenes. For example, optically active dialkyl diselenides have been derived from bicyclic terpenes functionalized with various groups. researchgate.net These chiral diselenides serve as precursors for chiral electrophilic selenium reagents. researchgate.net

A significant application of chiral diselenides is in asymmetric selenenylation reactions. The diastereoselectivity of these reactions can be influenced by nonbonding interactions between the selenium atom and a nearby heteroatom within the chiral ligand. researchgate.net For instance, new chiral diphenyl diselenides ortho-substituted with O(S,Se)-caranyl moieties have been synthesized and their effectiveness in the diastereoselective methoxyselenenylation of styrene (B11656) has been evaluated. researchgate.netrsc.org

The electrochemical use of chiral non-racemic diselenides has also been explored. cardiff.ac.uk By employing a chiral diselenide in an electrochemical setup, it is possible to convert alkenes into allylic ethers with a degree of enantioselectivity. cardiff.ac.uk The synthesis of novel diselenides with specific design principles has been undertaken to improve the efficiency and selectivity of these electrochemical reactions. cardiff.ac.uk

A notable advance in the stereoselective synthesis of selenoamino acids involves the 1,4-conjugate addition of Se-nucleophiles to chiral bicyclic dehydroalanines. unirioja.es This method provides a chemo- and diastereoselective route to enantiomerically pure selenocysteine (B57510) derivatives. The reaction proceeds with high yields at room temperature by treating the corresponding diselenide with sodium borohydride in the presence of the chiral dehydroalanine. unirioja.es

| Chiral Auxiliary/Starting Material | Type of Chiral Diselenide | Application | Ref. |

| Bicyclic Terpenes | Optically Active Dialkyl Diselenides | Asymmetric Selenenylation | researchgate.net |

| Carane/Isocarane Moieties | Ortho-Substituted Diphenyl Diselenides | Diastereoselective Methoxyselenenylation | researchgate.netrsc.org |

| Bicyclic Dehydroalanine | N/A (Used with achiral diselenides) | Synthesis of Enantiopure Selenoamino Acids | unirioja.es |

Synthesis of Functionalized and Substituted Diphenyl Diselenides

The introduction of various substituents onto the phenyl rings of this compound allows for the fine-tuning of its electronic and steric properties, leading to derivatives with tailored reactivity and applications.

Introduction of Electron-Donating and Electron-Withdrawing Substituents

The synthesis of substituted diphenyl diselenides is often achieved through the reaction of the corresponding Grignard reagents with elemental selenium, followed by air oxidation. researchgate.net This method allows for the preparation of a wide range of derivatives.

The electronic nature of the substituents on the aromatic ring can significantly influence the reactivity of the diselenide and its subsequent performance in catalytic or stoichiometric reactions.

Electron-Donating Groups: Diphenyl diselenides bearing electron-donating groups (e.g., -OCH3, -CH3) have been synthesized and used in various transformations. mdpi.comrsc.org For example, in the FeCl3-mediated cyclization of o-alkynyl anilines, diselenides with electron-donating groups on the aromatic ring generally lead to good yields of the corresponding 3-organoselenylindoles. thieme-connect.com Similarly, in the synthesis of selenochromenes, diaryl diselenides with electron-donating groups have been successfully employed. rsc.org

Electron-Withdrawing Groups: Conversely, diphenyl diselenides with electron-withdrawing groups (e.g., -Cl, -F, -CF3) have also been prepared. mdpi.comrsc.org The presence of these groups can impact reaction rates and yields. In the aforementioned FeCl3-mediated cyclization, diselenides with electron-withdrawing groups tended to give lower yields of the indole (B1671886) products. thieme-connect.com A similar trend was observed in the synthesis of 3-organoselenylbenzo[b]selenophenes, where an electron-poor diaryl diselenide resulted in a lower yield compared to its electron-rich counterpart. rsc.org However, in other reactions, such as the copper-catalyzed coupling with aryl halides, both electron-donating and electron-withdrawing groups on the diselenide are well-tolerated. mangalkotegovtcollege.org

The table below summarizes the effect of substituents in a specific reaction.

| Reaction | Substituent Type on Diselenide | Effect on Yield | Ref. |

| FeCl3-mediated cyclization of o-alkynyl anilines | Electron-donating | Generally good yields | thieme-connect.com |

| FeCl3-mediated cyclization of o-alkynyl anilines | Electron-withdrawing | Lower yields | thieme-connect.com |

| Synthesis of 3-organoselenylbenzo[b]selenophenes | Electron-donating (on aryl group) | Excellent yields | rsc.org |

| Synthesis of 3-organoselenylbenzo[b]selenophenes | Electron-withdrawing (on aryl group) | Lower yield | rsc.org |

Preparation of Ortho-Substituted Derivatives

The synthesis of ortho-substituted diphenyl diselenides is of particular interest for applications in asymmetric catalysis and for studying intramolecular interactions. A methodology for synthesizing diphenyl diselenides ortho-substituted by O(S,Se)-caranyl moieties has been developed. rsc.org This involves connecting 4-caranyl and 4-isocaranyl groups to the phenyl ring through an oxygen, sulfur, or selenium atom. rsc.org The presence of these bulky chiral groups in the ortho position can induce stereoselectivity in subsequent reactions. researchgate.netrsc.org

Ortho-amidic-substituted aryl diselenides have been shown to be highly efficient catalysts in certain reactions, highlighting the importance of the substituent's position in relation to the diselenide moiety for catalytic activity. nih.gov The synthesis of sterically hindered ortho-substituted diselenides has also been achieved and these compounds have been shown to react efficiently in visible-light-promoted Se-arylation reactions. clockss.org

The synthesis of these specialized derivatives often requires multi-step procedures, starting from appropriately substituted precursors. The strategic placement of substituents in the ortho position allows for the creation of unique chemical environments around the selenium-selenium bond, which can be exploited to control reactivity and selectivity.

Synthesis of Polymeric and Nanoparticle-Incorporated this compound Structures

The integration of this compound ((PhSe)₂) into polymeric matrices and nanostructures has been an active area of research, driven by the desire to harness its unique chemical properties in materials science and biomedical applications. Methodologies for creating these advanced materials primarily fall into two categories: the encapsulation of the (PhSe)₂ molecule within a polymeric shell and the direct incorporation of the diselenide moiety into the polymer backbone or as a functional group through various polymerization techniques.

Encapsulation within Polymeric Nanoparticles

A prevalent method for formulating this compound is its encapsulation within biodegradable and biocompatible polymeric nanoparticles. This approach protects the compound and allows for the modulation of its physical properties. The interfacial deposition of a preformed polymer is a frequently employed technique.

In this method, an organic phase is prepared by dissolving the polymer, this compound, and a surfactant in a water-miscible organic solvent like acetone. scielo.brscielo.brmdpi.com This organic solution is then injected into an aqueous phase containing another surfactant under constant stirring. scielo.brscielo.brmdpi.com The subsequent diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer, forming nanocapsules that entrap the this compound. scielo.brscielo.brmdpi.com

Various polymers have been utilized for this purpose, including Eudragit® RS 100, poly(lactic acid) (PLA), and poly(Ɛ-caprolactone) (PCL). scielo.brnih.govnih.gov The choice of polymer and the formulation parameters significantly influence the physicochemical characteristics of the resulting nanoparticles, such as size, zeta potential, and encapsulation efficiency. For instance, (PhSe)₂-loaded PLA nanoparticles have been produced with a mean size of approximately 210 nm and an encapsulation efficiency exceeding 90%. nih.gov Similarly, nanocapsules made from Eudragit® RS 100 have been successfully formulated to co-load this compound with other active agents. scielo.brscielo.brmdpi.com To enhance properties like in vivo circulation time, surface modifications, such as coating the nanoparticles with polyethylene (B3416737) glycol (PEG), have been implemented. nih.gov This "pegylation" is achieved by physically coating preformed poly(Ɛ-caprolactone) nanocapsules containing (PhSe)₂. nih.gov

The table below summarizes findings from studies on the encapsulation of this compound in various polymeric nanoparticles.

| Polymer Matrix | Preparation Method | Average Particle Size (nm) | Encapsulation Efficiency (%) | Reference |

| Poly(lactic acid) (PLA) | Not specified | 210 | >90 | nih.gov |

| Eudragit® RS 100 | Interfacial deposition of preformed polymer | Nanometric range | High | scielo.brmdpi.com |

| Poly(Ɛ-caprolactone) (PCL) | Interfacial deposition of preformed polymer | Not specified | Not specified | nih.gov |

Table 1: Characteristics of this compound-Loaded Polymeric Nanoparticles

Covalent Incorporation into Polymer Structures

An alternative to encapsulation is the covalent integration of the diselenide group into polymer chains. This creates materials where the this compound unit is an intrinsic part of the structure.

Soap-Free Emulsion Polymerization: One approach involves synthesizing selenium-containing polystyrene microspheres through soap-free emulsion polymerization. mdpi.com In this process, a functionalized diselenide monomer, such as 1,2-bis(2,3,5,6-tetrafluoro-4-vinylphenyl)diselane (FVPDSe), is used as a crosslinking agent along with divinylbenzene (B73037) (DVB) during the polymerization of styrene. mdpi.com The reaction is typically initiated by a water-soluble initiator like potassium persulfate (KPS). mdpi.com By adjusting the ratio of monomer to crosslinkers and the amount of water, the diameter of the resulting diselenide-containing polystyrene (DSe-PS) microspheres can be controlled, typically within the range of 141–190 nm. mdpi.com

Living Radical Polymerization: this compound itself can act as a photoiniferter (initiator-transfer agent-terminator) in living radical polymerization. tandfonline.comtandfonline.com When a solution of styrene and this compound is exposed to photoirradiation, the polymerization proceeds in a controlled, living manner. tandfonline.comtandfonline.com This is evidenced by a linear increase in the number-average molecular weight of the polystyrene with polymer yield. tandfonline.comtandfonline.com This method results in telechelic polymers, which are macromolecules possessing functional groups at both chain ends. tandfonline.com In this case, the resulting polystyrene chains are terminated with arylseleno groups, which can be further modified chemically. tandfonline.comtandfonline.com Similarly, this compound can function as a chain transfer agent in the radical polymerization of other monomers, such as methyl methacrylate (B99206) (MMA), initiated by agents like 2,2′-azobisisobutyronitrile (AIBN). researchgate.net

The table below details the role of this compound and its derivatives in various polymerization methods.

| Polymerization Method | Monomer | Role of Diselenide Compound | Resulting Structure | Reference |

| Soap-Free Emulsion Polymerization | Styrene | Crosslinker (FVPDSe) | Diselenide-crosslinked polystyrene microspheres | mdpi.com |

| Living Radical Polymerization | Styrene | Photoiniferter | Polystyrene with terminal arylseleno groups | tandfonline.comtandfonline.com |

| Radical Polymerization | Methyl Methacrylate (MMA) | Chain Transfer Agent | Poly(MMA) with phenylseleno groups | researchgate.net |

Table 2: Synthesis of Polymers with Covalently Bound Diselenide Moieties

Precursor for Nanoparticle Synthesis within Polymeric Fibers

This compound also serves as a stable, organic precursor for the synthesis of metal selenide nanoparticles. asianpubs.org For example, copper selenide (CuSe) nanoparticles can be prepared using this compound as the selenium source. asianpubs.orgasianpubs.org The process involves cleaving the Se-Se bond in this compound with a reducing agent like sodium borohydride, which then allows the selenium to react with a copper precursor. asianpubs.org These synthesized nanoparticles, typically spherical and smaller than 5 nm, can then be incorporated into polymer matrices. asianpubs.org One method is to load the copper selenide nanoparticles into a polymer solution, such as poly(methyl methacrylate) (PMMA) in a suitable solvent, and then use techniques like electrospinning to produce composite nanofibers. asianpubs.orgasianpubs.org The inclusion of these nanoparticles can enhance the thermal stability of the resulting polymer fibers. asianpubs.org

Reactivity and Mechanistic Investigations of Diphenyl Diselenide

Reduction-Oxidation Processes Involving the Se-Se Bond

The Se-Se bond in diphenyl diselenide is the focal point of its redox chemistry. It can be reduced to form highly nucleophilic selenolate anions or oxidized to various selenium species with higher oxidation states, such as selenoxides and seleninic acids. researchgate.netscielo.br

This compound is a common and convenient precursor for generating the benzeneselenolate anion (PhSe⁻), a potent and soft nucleophile. chemicalbook.com This reduction can be accomplished using a variety of reducing agents. The choice of reagent can influence the nucleophilicity of the resulting selenolate. chemicalbook.com

Common methods for the generation of benzeneselenolate anions from this compound are summarized below:

| Reducing Agent | Generated Species | Notes |

| Sodium Borohydride (B1222165) (NaBH₄) | Borane-complexed benzeneselenolate | A very convenient method; the resulting anion has decreased nucleophilicity due to complexation with borane. chemicalbook.com |

| Sodium Hydride (NaH) | Uncomplexed sodium benzeneselenolate | Generates a highly reactive, uncomplexed selenolate anion. chemicalbook.com |

| Sodium Metal (Na) | Uncomplexed sodium benzeneselenolate | Another method to produce the uncomplexed, highly nucleophilic anion. chemicalbook.comwikipedia.org |

| Lithium Aluminum Hydride (LiAlH₄) | Highly reactive aluminum-complexed selenolate | Forms a particularly reactive species capable of cleaving ether bonds in oxetanes and oxolanes. chemicalbook.com |

| Sodium Hydroxymethanesulfinate (Rongalite) | Sodium benzeneselenolate | Particularly suitable for large-scale preparations as it avoids the evolution of hydrogen gas. chemicalbook.comresearchgate.net |

Once generated, the benzeneselenolate anion is a versatile nucleophile that reacts with a wide array of carbon electrophiles:

Alkyl and Benzyl (B1604629) Halides: The anion readily displaces halides from alkyl and benzyl halides to form simple alkyl or benzyl phenyl selenides. chemicalbook.com

Oxiranes (Epoxides): It is effective in the nucleophilic ring-opening of oxiranes. chemicalbook.com However, with unsymmetrical oxiranes, this method can sometimes lead to poor regioselectivity. chemicalbook.com

Esters: While the borane-complexed anion from NaBH₄ reduction is not reactive enough to cleave esters, more reactive, uncomplexed forms of the anion can achieve this transformation. chemicalbook.com

Unsaturated Carbonyl Compounds: The benzeneselenolate anion can add in a conjugate fashion to α,β-unsaturated carbonyl compounds. chemicalbook.com This is particularly useful with α-methylene lactones, where the addition can serve as a method to protect the labile double bond, which can be regenerated later through oxidative elimination. chemicalbook.com

The oxidation of this compound typically proceeds with cleavage of the Se-Se bond and formation of species with selenium in higher oxidation states. nih.gov Common oxidants like hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA), or ozone are used for these transformations. nih.govwikipedia.org

The oxidation process with hydrogen peroxide has been studied in detail. nih.govepa.gov The initial step is the oxidation of one of the selenium atoms to form a selenoxide, which is in equilibrium with other species. nih.gov The addition of one equivalent of H₂O₂ to this compound (1) leads to the formation of the corresponding selenoxide (2). nih.gov A second equivalent of H₂O₂ can lead to a doubly oxidized product (3). nih.gov The complete oxidation ultimately involves the cleavage of the Se-Se bond to yield benzeneseleninic acid. nih.govorgsyn.org

Selenoxides are key intermediates in the widely used selenoxide elimination reaction, which provides a powerful method for introducing α,β-unsaturation into carbonyl compounds. wikipedia.orgorgsyn.org The process involves the formation of an α-phenylseleno carbonyl compound, its oxidation to the corresponding selenoxide, and a subsequent thermal syn-elimination. orgsyn.org

The oxidation of this compound by hydrogen peroxide is characterized by a complex, autocatalytic mechanism. nih.govresearchgate.net This process is catalyzed by the products formed during the reaction, specifically benzeneseleninic acid. orgsyn.org

The mechanism can be summarized as follows:

Initial slow oxidation of this compound (1) by H₂O₂ forms a selenoxide (2). nih.gov

Further oxidation and hydrolysis lead to the formation of benzeneseleninic acid (4). nih.gov

Benzeneseleninic acid (4) is then oxidized by H₂O₂ to benzeneperoxyseleninic acid (8), a significantly more potent oxidizing agent. nih.gov

The activation energy for the oxidation of this compound by the generated benzeneperoxyseleninic acid is significantly lower than the initial oxidation by H₂O₂, highlighting the efficiency of the autocatalytic cycle. nih.gov

Oxidation to Selenoxides and Higher Oxidation States

Electrophilic and Nucleophilic Reactions of this compound

While its reduction product, the selenolate anion, is a strong nucleophile, this compound itself can act as an electrophile, providing a source of the "PhSe⁺" synthon. chemicalbook.com

This compound serves as an electrophilic source of the phenylseleno group for a variety of carbanion nucleophiles. chemicalbook.com Although it is less electrophilic than reagents like benzeneselenenyl chloride (PhSeCl), it is often preferred due to its greater stability and ease of handling. chemicalbook.com

The reactivity with different carbanions varies, as shown in the table below:

| Carbanion Nucleophile | Reactivity with this compound | Product |

| Ester Enolates | Reacts readily | α-Phenylseleno ester chemicalbook.com |

| Lactone Enolates | Reacts readily | α-Phenylseleno lactone chemicalbook.com |

| Nitrile-stabilized Carbanions | Reacts readily | α-Phenylseleno nitrile chemicalbook.com |

| Ketone Enolates | Reaction often fails due to unfavorable equilibrium | α-Phenylseleno ketone chemicalbook.commdpi.com |

The reaction with ketone enolates generally has an unfavorable equilibrium constant. chemicalbook.com However, the reaction can be driven to completion by adding oxygen (O₂), which oxidizes the benzeneselenolate anion (PhSe⁻) byproduct back to this compound, thus shifting the equilibrium. chemicalbook.com For less reactive nucleophiles, methods often involve the in situ generation of a more reactive electrophilic species from this compound. chemicalbook.com For instance, reacting this compound with selenium(IV) oxide and a trace of sulfuric acid allows for the phenylselenation of various dialkyl ketones and aliphatic aldehydes. chemicalbook.com

This compound reacts efficiently with a range of potent organometallic nucleophiles, such as Grignard reagents (RMgBr) and organolithium compounds (RLi). chemicalbook.comwikipedia.org This reaction provides a straightforward method for synthesizing unsymmetrical phenyl selenides (PhSeR) via nucleophilic attack on one of the selenium atoms, with the other selenium atom departing as the benzeneselenolate anion. orgsyn.org

The general reaction is: (C₆H₅)₂Se₂ + RM → C₆H₅SeR + C₆H₅SeM (where RM = Grignard reagent or organolithium reagent)

This method is fundamental for introducing the phenylseleno group onto an organic framework derived from an organometallic precursor. wikipedia.orgorgsyn.org

Formation and Reactivity of Electrophilic Phenylselenium Species

This compound ((C₆H₅)₂Se₂, abbreviated as Ph₂Se₂) serves as a stable and convenient precursor for generating electrophilic phenylselenium species, which are valuable reagents in organic synthesis. chemicalbook.comlookchem.com While Ph₂Se₂ itself is not as electrophilic as reagents like benzeneselenenyl chloride (PhSeCl), it can be activated through oxidation to produce highly reactive "PhSe⁺" equivalents. chemicalbook.com

Several methods exist to generate these electrophilic species from this compound:

Oxidation: Treatment of Ph₂Se₂ with oxidants like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) or Selectfluor® generates an electrophilic selenium species capable of reacting with various nucleophiles. chemicalbook.comscispace.commdpi.com For instance, oxidation with ammonium persulfate has been used in the methoxyselenenylation of alkenes. scispace.com Similarly, the combination of this compound and Selectfluor® is effective for the synthesis of oxazoles from ynamides and nitriles. mdpi.com

Photolysis: In the presence of an electron-accepting sensitizer (B1316253) such as dicyanonaphthalene (DCN), photolysis can induce an electron transfer process, leading to the formation of the phenylselenium cation. chemicalbook.com

Reaction with Strong Acids/Lewis Acids: While less common, strong acids can protonate the selenium atom, increasing its electrophilicity for certain reactions.

Once generated, these electrophilic phenylselenium species readily react with a wide range of nucleophiles. The reaction typically proceeds via the formation of a three-membered seleniranium ion intermediate when the nucleophile is an alkene or alkyne. scispace.commdpi.com This intermediate is then opened by an external or internal nucleophile to afford the final product.

| Method of Generation | Reagents/Conditions | Reacts With (Example) | Product Type | Reference(s) |

| Oxidation | (NH₄)₂S₂O₈ | Alkenes in methanol (B129727) | Alkoxy-selenides | chemicalbook.comscispace.com |

| Oxidation | Selectfluor® | Ynamides, nitriles | Oxazoles | mdpi.com |

| Oxidation | (diacetoxyiodo)benzene | Alkenes in acetonitrile (B52724) | Acetoxy-selenides | scispace.com |

| Photolysis | Dicyanonaphthalene (DCN), light | Alkenes | Selenolactones, Selenoethers | chemicalbook.com |

| Reaction with Organometallics | Grignard reagents, organolithiums | N/A | Phenylseleno-substituted compounds | chemicalbook.com |

| Reaction with Enolates | Ester and lactone enolates | N/A | α-Phenylseleno esters/lactones | chemicalbook.com |

Ring-Opening Reactions with Cyclic Ethers

Electrophilic phenylselenium species derived from this compound can participate in the ring-opening of strained cyclic ethers, such as epoxides. The benzeneselenolate anion (PhSe⁻), typically generated by the reduction of this compound with a reducing agent like sodium borohydride (NaBH₄), is a potent nucleophile that can open epoxide rings to form β-hydroxy selenides. chemicalbook.com However, this method can suffer from poor regioselectivity with unsymmetrical epoxides. chemicalbook.com

An alternative approach involves the reaction of epoxides and aziridines with this compound in the presence of a stoichiometric amount of tri-n-butylphosphine ((n-Bu)₃P). researchgate.net This method provides β-hydroxy selenides and β-amino selenides, respectively, in moderate to excellent yields under mild conditions. researchgate.net In this context, the phosphine (B1218219) is believed to act as a reductant, facilitating the cleavage of the Se-Se bond and subsequent reaction with the cyclic substrate. researchgate.net

Furthermore, this compound has been used in radical-mediated ring-opening reactions of other cyclic systems that can lead to the formation of cyclic ethers. For example, the thermal reaction of methylenecyclopropanes with this compound results in a ring-opened product, which can then undergo oxidative cyclization with hydrogen peroxide to yield 3-phenylselenyl-2,5-dihydrofurans. nih.gov

Radical Reactions and Bond Homolysis

The selenium-selenium bond in this compound is relatively weak (bond energy ≈ 172 kJ/mol) compared to the sulfur-sulfur bond in diphenyl disulfide (≈ 268 kJ/mol), making it susceptible to homolytic cleavage. mdpi.com This property is central to its utility in radical chemistry.

Photochemical Cleavage of the Se-Se Bond

Irradiation of this compound with near-UV or visible light induces the homolytic cleavage of the Se-Se bond, generating two equivalents of the phenylselenyl radical (PhSe•). mdpi.comnih.govclockss.org This process is a key initiation step for a multitude of radical-mediated transformations. mdpi.comnih.gov The generation of these radicals has been achieved using various light sources, including compact fluorescent lamps and blue LEDs. mdpi.commdpi.com In the absence of a substrate to react with, these radicals readily recombine to reform the starting diselenide. nih.gov This photochemical activation provides a mild and efficient alternative to thermal methods for generating phenylselenyl radicals. mdpi.com

Carbon-Radical Trapping Mechanisms

This compound is an exceptionally efficient trapping agent for carbon-centered radicals. nih.gov The rate constant for trapping carbon radicals by this compound is significantly higher than that of its sulfur analog, diphenyl disulfide. mdpi.com This high trapping ability is demonstrated in the reaction with cyclohexyl radicals (Cy•), generated from the photolysis of hexacyclohexyldilead. The cyclohexyl radical is captured by Ph₂Se₂ to form cyclohexyl phenyl selenide (B1212193) in high yield, outcompeting radical disproportionation or dimerization pathways. nih.gov

The trapping mechanism involves the attack of the carbon radical on one of the selenium atoms of the diselenide, leading to the formation of a C-Se bond and the displacement of a phenylselenyl radical (PhSe•). This new PhSe• radical can then propagate a radical chain reaction or be consumed in other ways. This efficient trapping has been used as a mechanistic tool to confirm the presence of radical intermediates in various reactions. researchgate.net

Homolytic Substitution Pathways

The reaction of a carbon radical with this compound is a classic example of a bimolecular homolytic substitution (Sн2) reaction. nih.govresearchgate.net In this pathway, a radical attacks the selenium atom, displacing another radical.

R• + PhSe-SePh → R-SePh + PhSe•

This Sн2 process is not limited to alkyl radicals. Aryl radicals, generated from sources like arylhydrazines, can also react with this compound to produce unsymmetrical diaryl selenides. researchgate.net Computational studies and experimental results support this pathway, which allows for the formation of C-Se bonds under radical conditions. researchgate.netresearchgate.net For instance, heating this compound can cause its homolysis into phenylseleno radicals, which can then initiate radical reactions that proceed via Sн2 pathways. nih.govbeilstein-journals.org

Interaction with Thiols and Biologically Relevant Sulfur Species

This compound exhibits significant reactivity towards thiols (R-SH), a class of compounds that includes biologically crucial molecules like cysteine and reduced glutathione (B108866) (GSH). scielo.brufrgs.br This interaction is fundamental to many of the biological effects observed for organoselenium compounds.

The primary reactions between this compound and thiols involve oxidation and conjugation. scielo.br this compound can catalyze the oxidation of thiols to their corresponding disulfides (RS-SR), a process often referred to as "thiol oxidase-like activity". nih.govrsc.org The mechanism is thought to proceed via a nucleophilic attack of the thiolate anion (RS⁻) on the Se-Se bond, leading to the formation of a selenylsulfide intermediate (PhSe-SR) and a selenol (PhSeH). rsc.org The selenol can then be oxidized by molecular oxygen, regenerating the diselenide and completing a catalytic cycle. rsc.org

The rate and outcome of the reaction are dependent on factors such as the pH of the medium and the structure of the thiol. nih.gov Studies have shown that the reactivity of various thiols with this compound at physiological pH (7.4) follows an order where cysteine and dithiothreitol (B142953) (DTT) are highly reactive, while glutathione shows weaker reactivity. nih.gov This reactivity does not appear to correlate with the pKa of the thiol group. nih.gov

In biological systems, this compound can react directly with GSH to form stable adducts. scielo.brufrgs.br This interaction is considered more likely than a simple reduction of the diselenide bond by GSH. scielo.brufrgs.br The ability of this compound to react with essential thiol groups in enzymes, such as δ-aminolevulinate dehydratase, is a key aspect of its toxicological profile. scielo.brufrgs.br Furthermore, its interaction with the thioredoxin reductase (TrxR) enzyme system, which involves the reduction of the Se-Se bond by thiol and selenol groups in the enzyme's active site, is crucial to its pharmacological potential. rsc.org

| Thiol Species | Relative Reactivity at pH 7.4 | Product(s) / Intermediate(s) | Reference(s) |

| Cysteine | High | Cysteine, Selenylsulfide | scielo.brufrgs.brnih.gov |

| Dithiothreitol (DTT) | High | Oxidized DTT, Selenylsulfide | scielo.brufrgs.brnih.gov |

| Glutathione (GSH) | Weak | Glutathione disulfide (GSSG), GSH-adduct, Selenylsulfide | scielo.brufrgs.brnih.gov |

| 2,3-Dimercapto-1-propanesulfonic acid | Weak | Oxidized product | nih.gov |

| Dimercaptosuccinic acid | Very Low | N/A | nih.gov |

Thiol Oxidation Mechanisms and Selenylsulfide Formation

The interaction between this compound, (PhSe)₂, and thiols (RSH) is a critical aspect of its chemical and biological activity. The primary mechanism involves the oxidation of thiols to their corresponding disulfides (RSSR). This process is initiated by the nucleophilic attack of a thiolate anion (RS⁻) on one of the selenium atoms of the diselenide bond. This initial step leads to the cleavage of the Se-Se bond and the formation of a selenylsulfide intermediate (PhSeSR) and a selenolate anion (PhSe⁻). rsc.orgrsc.org

The formation of the selenylsulfide is a key step in the catalytic cycle of thiol oxidation. rsc.orgiitb.ac.in The selenolate anion generated in this initial reaction is a potent nucleophile and can participate in further reactions. In the presence of oxygen, the selenolate can be oxidized, leading to the regeneration of this compound and the formation of reactive oxygen species. nih.gov The selenylsulfide intermediate itself can react with another thiol molecule to produce the disulfide and regenerate the selenol (PhSeH), which can then be oxidized back to this compound, completing the catalytic cycle. iitb.ac.in

The general scheme for the reaction can be summarized as follows:

Initial Attack: (PhSe)₂ + RS⁻ → PhSeSR + PhSe⁻

Second Thiol Reaction: PhSeSR + RS⁻ → RSSR + PhSe⁻

Regeneration (in the presence of an oxidizing agent like O₂): 2 PhSe⁻ + [O] → (PhSe)₂

This mechanism highlights the role of this compound as a catalyst for thiol oxidation, with the selenylsulfide being a crucial, albeit often transient, intermediate species. rsc.orgrsc.org The efficiency of this process can be influenced by the nature of the thiol and the reaction conditions. rsc.orgufrgs.br

Thiol Oxidase-like Activity

This compound exhibits thiol oxidase-like activity, meaning it can catalyze the oxidation of thiols to disulfides in the absence of peroxides, using molecular oxygen as the ultimate oxidant. nih.govnih.gov This catalytic activity is dependent on the formation of a selenol intermediate (PhSeH). rsc.orgrsc.org The proposed catalytic cycle for this activity involves the initial reaction of this compound with a thiol to form a selenylsulfide and a selenol. rsc.orgnih.gov

The selenol is then oxidized by molecular oxygen, which regenerates the this compound and allows the cycle to continue. rsc.orgrsc.org The consumption of oxygen during this process is a key indicator of the thiol oxidase activity. rsc.orgrsc.org Studies have shown a correlation between the thiol oxidase activity of diselenides and their effectiveness as substrates for the enzyme thioredoxin reductase, suggesting that the initial attack of the thiol on the Se-Se bond is a critical step. rsc.orgrsc.org

The thiol oxidase activity of this compound is influenced by the substituents on the phenyl rings. rsc.orgrsc.org However, in some cases, the biological activity of substituted diphenyl diselenides is not significantly different from the parent compound. rsc.org For instance, the thiol oxidase activity of (PhSe)₂ is comparable to that of 4,4'-bischlorothis compound, while 4,4'-bismethoxythis compound shows lower activity. rsc.orgrsc.org

(PhSe)₂ + 2 RSH → 2 PhSeH + RSSR

2 PhSeH + ½ O₂ → (PhSe)₂ + H₂O

This activity is significant as it demonstrates that this compound can act as a pro-oxidant by depleting cellular thiols, which can have toxicological implications. rsc.org

pH Dependence of Thiol Reactivity

The rate of thiol oxidation by this compound is significantly dependent on the pH of the reaction medium. nih.gov This dependence is primarily due to the ionization state of the thiol, as the thiolate anion (RS⁻) is the more reactive nucleophilic species that attacks the diselenide bond. nih.gov

For thiols like cysteine, glutathione (GSH), and 2,3-dimercapto-1-propanesulfonic acid (DMPS), the rate of their reaction with this compound generally increases with increasing pH. nih.gov This is consistent with the higher concentration of the more reactive thiolate form at higher pH values. nih.gov However, the reactivity is not solely determined by the pKa of the thiol. For example, at a physiological pH of 7.4, cysteine (pKa 8.3) is more reactive than glutathione (pKa 8.8) and dithiothreitol (DTT) (pKa 9.1). nih.gov

Interestingly, the reaction of this compound with dithiothreitol (DTT) and dimercaptosuccinic acid (DMSA) shows a different pH profile, with higher reaction rates observed at lower pH values. nih.gov For DTT, it has been proposed that the reaction may be acid-catalyzed. nih.gov In the case of DMSA, the higher reactivity at lower pH might be related to a decrease in steric hindrance from the carboxyl groups as they become protonated. nih.gov

The following table summarizes the observed pH dependence for the reaction of this compound with various thiols:

| Thiol | pH Dependence of Reactivity | Proposed Reason |

| Cysteine | Increases with pH | Higher concentration of thiolate anion nih.gov |

| Glutathione (GSH) | Increases with pH | Higher concentration of thiolate anion nih.gov |

| Dithiothreitol (DTT) | Decreases with pH | Possible acid catalysis nih.gov |

| Dimercaptosuccinic acid (DMSA) | Decreases with pH | Reduced steric hindrance from protonated carboxyl groups nih.gov |

| 2,3-dimercapto-1-propanesulfonic acid (DMPS) | Increases with pH | Higher concentration of thiolate anion nih.gov |

These findings underscore the complex interplay of electronic and steric factors in the reaction between this compound and thiols, with pH being a critical determinant of the reaction kinetics. nih.gov

Reactivity with Protein Sulfhydryl Groups

This compound can react with the sulfhydryl groups of cysteine residues in proteins, which can lead to the modification of protein structure and, in the case of enzymes, the loss of catalytic activity. nih.govufrgs.br This reactivity is a key mechanism underlying both the pharmacological and toxicological effects of this compound. ufrgs.brscielo.br

A well-studied example is the inhibition of the enzyme δ-aminolevulinate dehydratase (ALA-D), which is rich in sulfhydryl groups. ufrgs.brscielo.brresearchgate.net The inhibition mechanism involves the oxidation of essential cysteine residues at the active site of the enzyme. researchgate.net The process is thought to occur in two steps:

The initial reaction involves the attack of a cysteine residue on the this compound, forming a selenylsulfide intermediate (Enzyme-S-SePh). researchgate.net

A second, nearby cysteine residue then attacks this intermediate, resulting in the formation of a disulfide bond within the protein and the release of two molecules of selenol (PhSeH). researchgate.net

The susceptibility of a protein to inactivation by this compound depends on the presence and spatial arrangement of its cysteine residues. ufrgs.br For instance, mammalian ALA-D, which has cysteine residues in close proximity in its active site, is inhibited by this compound, whereas the plant enzyme, which lacks this feature, is not. ufrgs.br

This reactivity is not limited to ALA-D. This compound and its analogs can also serve as substrates for the mammalian enzyme thioredoxin reductase (TrxR), which contains both cysteine and selenocysteine (B57510) residues in its active site. rsc.orgrsc.org The reduction of the Se-Se bond by the thiol and selenol groups of TrxR generates two equivalents of selenol. rsc.orgrsc.org

The interaction with protein sulfhydryl groups highlights the potential of this compound to act as a "thiol modifier," a property that can be exploited in pharmacology but also accounts for its toxicity. rsc.org

Coordination Chemistry of this compound as a Ligand

Chelation and Bridging Modes with Transition Metals

This compound and its derivatives can act as ligands in coordination complexes with various transition metals, exhibiting different coordination modes. rsc.orgrsc.org The selenium atoms in this compound possess lone pairs of electrons that can be donated to a metal center. The two primary modes of coordination are chelation and bridging.

In the chelating mode , both selenium atoms of the diselenide ligand coordinate to a single metal center, forming a metallacyclic ring. This mode of coordination is less common but has been observed in certain complexes. mdpi.com For instance, in some technetium complexes, dipyridyl diselenide acts as a bidentate N,Se-chelating ligand. mdpi.com

More frequently, this compound acts as a bridging ligand , where each selenium atom coordinates to a different metal center, thus linking two metal ions. rsc.orgrsc.orgnitrkl.ac.in This bridging can lead to the formation of binuclear or polynuclear complexes, as well as metal clusters. nitrkl.ac.innitrkl.ac.in For example, in the complex [Re₂Br₂(CO)₆(Se₂Ph₂)], the this compound ligand bridges two rhenium atoms. rsc.org Similarly, ferrocene (B1249389) derivatives containing two phenylseleno groups can act as bridging ligands between two gold or silver centers. rsc.orgrsc.org

The preference for a particular coordination mode is influenced by several factors, including the nature of the metal, the other ligands in the coordination sphere, and the steric and electronic properties of the diselenide ligand itself. nitrkl.ac.innitrkl.ac.in

Influence on Metal Coordination Spheres and Bond Lengths

The coordination of this compound to a metal center significantly influences the geometry of the metal's coordination sphere and the bond lengths within the complex. mdpi.comcapes.gov.br When acting as a ligand, the selenium atoms introduce specific steric and electronic effects.

In chelating complexes, the bite angle of the diselenide ligand can cause distortions from ideal geometries. For example, in technetium complexes with dipyridyl diselenide, the formation of a four-membered chelate ring leads to significant deviations from the ideal 90° and 180° angles of a distorted octahedral geometry. mdpi.comresearchgate.net

A notable effect of coordination is the lengthening of the Se-Se bond in the diselenide ligand. mdpi.comresearchgate.net This elongation is a consequence of the donation of electron density from the selenium atoms to the metal center, which weakens the Se-Se bond. In a technetium complex with a bridging dipyridyl diselenide ligand, the Se-Se bond length was found to increase by approximately 0.25 Å upon coordination compared to the uncoordinated ligand. mdpi.comresearchgate.net This weakening of the Se-Se bond upon coordination can facilitate its cleavage in subsequent reactions. d-nb.info

The metal-selenium bond lengths are also a key feature of these complexes. For instance, in technetium(V) complexes, Tc-Se bond lengths are in the range of 2.473 Å, while in technetium(I) complexes with selenoether ligands, they are longer, ranging from 2.637 to 2.654 Å. mdpi.comresearchgate.net The coordination of this compound can also affect the bond lengths of other ligands in the coordination sphere, such as Co-O and Co-N bond lengths in cobalt(III) complexes. rsc.org

The following table provides a summary of the impact of this compound coordination on structural parameters:

| Complex Type | Effect on Coordination Sphere | Effect on Se-Se Bond Length |

| Chelating Technetium Complex | Distortion from ideal octahedral geometry due to small bite angle mdpi.comresearchgate.net | Significant elongation (e.g., ~0.25 Å) mdpi.comresearchgate.net |

| Bridging Rhenium Complex | Formation of a binuclear structure rsc.org | Weakening of the Se-Se bond indicated by MLCT to σ*(Se-Se) rsc.org |

| Cobalt(III) Complex | Square planar geometry with specific Co-O and Co-N bond lengths rsc.org | Not applicable (Se is part of the reacting species, not a final ligand) |

These structural changes are crucial for understanding the reactivity and properties of metal complexes containing this compound as a ligand.

Spectroscopic and Structural Characterization of Coordination Compounds

A variety of spectroscopic methods are employed for characterization. 77Se Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool, as the chemical shift of the 77Se nucleus is highly sensitive to its electronic environment. nih.govacs.org For instance, in lead(II) phenylselenolate complexes, the 77Se NMR signal appears significantly upfield compared to that of free this compound, indicating increased shielding of the selenium atom upon coordination to the electropositive lead center. nih.gov The chemical shift in 77Se NMR spectra can be influenced by factors such as the solvent, temperature, and the nature of substituents on the phenyl rings. nih.govrsc.orgresearchgate.netresearchgate.net For referencing, this compound itself is often used as an external standard. rsc.orgrsc.org

Other NMR techniques, such as 1H and 13C NMR, provide information about the organic framework of the coordinated this compound ligand. rsc.orgmdpi.com In addition to NMR, Infrared (IR) spectroscopy is used to identify characteristic vibrational modes of the phenylselenolate ligand, which typically appear around 665 cm⁻¹ and 1070 cm⁻¹. cdnsciencepub.com UV-visible spectroscopy is also utilized to study the electronic transitions within these coordination compounds. mdpi.com

The following tables summarize key spectroscopic and structural data for selected coordination compounds of this compound.

Table 1: Selected 77Se NMR Spectroscopic Data

| Compound | Solvent | 77Se Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| (en)Pb(SePh)₂ | DMSO-d₆ | Shielded vs. (PhSe)₂ | nih.gov |

| (PhSe)₂ | CDCl₃ | 463 | rsc.org |

Interactive Data Table: Selected 77Se NMR Spectroscopic Data

Table 2: Selected X-ray Crystallographic Data

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) / Angles (°) | Reference |

|---|---|---|---|---|

| (py)₂Pb(SePh)₂ | - | - | - | nih.govnsf.gov |

| [Pd₂(SePh)₄(PPh₃)₂] | - | - | - | capes.gov.br |

Interactive Data Table: Selected X-ray Crystallographic Data

Catalytic Applications of Diphenyl Diselenide in Organic Transformations

Redox Catalysis in Organic Synthesis

The ability of diphenyl diselenide to act as a redox catalyst is central to its utility in organic synthesis. It can be readily oxidized to various active selenium species, which then act as oxygen transfer agents or participate in other redox processes.

Oxidation of Aldehydes and Ketones (Baeyer-Villiger Type Reactions)

This compound, in the presence of an oxidant like hydrogen peroxide, serves as an effective pre-catalyst for Baeyer-Villiger type oxidations. researchgate.neteurekaselect.com In these reactions, ketones are converted to esters and aldehydes to carboxylic acids. researchgate.neteurekaselect.com The active catalytic species is believed to be a peroxy seleninic acid, generated in situ from the oxidation of this compound. cardiff.ac.uk

Research has demonstrated the efficiency of this catalytic system. For instance, using just 1-2 mol% of this compound and hydrogen peroxide, a variety of aldehydes can be oxidized to their corresponding carboxylic acids in high yields (75% to >99%) under aqueous conditions. researchgate.netrsc.org This method is noted for its green chemistry profile, utilizing a relatively benign oxidant and allowing for catalyst recycling. researchgate.netrsc.org The reaction can also be adapted to produce esters by conducting the oxidation in the presence of an alcohol. researchgate.netrsc.org

Table 1: this compound-Catalyzed Oxidation of Benzaldehyde

| Entry | Oxidant (equiv.) | Catalyst (mol%) | Solvent | Yield of Benzoic Acid (%) |

| 1 | H₂O₂ (1) | 1% | Water | 95 |

| 2 | H₂O₂ (1) | 2% | Water | 98 |

| 3 | H₂O₂ (1) | 1% | Methanol (B129727) | 92 (as methyl benzoate) |

Data compiled from multiple studies demonstrating the general efficacy of the catalytic system. researchgate.netnih.gov

Epoxidation of Alkenes

The this compound/hydrogen peroxide system is also a potent catalyst for the epoxidation of alkenes. eurekaselect.com The in situ generated peroxy seleninic acid acts as the oxygen transfer agent, converting the alkene to an epoxide. sciforum.netresearchgate.net This method is particularly effective for a range of alkenes, including cyclic and acyclic substrates. illinois.educsic.es

The reaction conditions can be tuned to favor epoxidation. For example, using bis[3,5-bis(trifluoromethyl)diphenyl] diselenide as a catalyst in fluorinated solvents can enhance the catalytic activity and prevent epoxide hydrolysis, which can be a competing side reaction. csic.es In some cases, especially in aqueous media, the initially formed epoxide can undergo ring-opening to form 1,2-diols, providing a pathway for alkene dihydroxylation. sciforum.netresearchgate.netrsc.org

A dual catalytic system has also been developed, where this compound is used in conjunction with an iminium salt catalyst to achieve asymmetric epoxidation, yielding enantiomeric excesses up to 85%. thieme-connect.com

Table 2: this compound-Catalyzed Epoxidation of Cyclooctene

| Catalyst | Oxidant | Solvent | Conversion (%) | Epoxide Yield (%) |

| This compound | H₂O₂ | Dichloromethane | >95 | High |

| Bis[3,5-bis(trifluoromethyl)diphenyl] diselenide | H₂O₂ | Fluorinated glycerol (B35011) derivative | High | High |

Oxidation of Alcohols and Nitrogen-Containing Compounds

This compound catalyzes the oxidation of both alcohols and nitrogen-containing compounds. eurekaselect.comrsc.org For the oxidation of alcohols, various oxidants can be employed in conjunction with the diselenide catalyst. rsc.orgoup.com For instance, using tert-butyl hydroperoxide as the oxidant, activated alcohols can be selectively oxidized to their corresponding aldehydes. researchgate.netacs.org Mechanistic studies suggest the involvement of a seleninic anhydride (B1165640) as the active oxidant in this transformation. researchgate.net

The catalytic system can be highly efficient, with some protocols reporting high yields using as little as 0.2–1 mol% of a modified diselenide catalyst. rsc.org

In the case of nitrogen-containing compounds, this compound can catalyze the oxidation of primary aromatic amines to nitroso compounds. researchgate.net Furthermore, a simple method for the reductive coupling of nitroarenes to form azoxyarenes and azoarenes has been developed using this compound as an electron-transfer catalyst with sodium borohydride (B1222165). eurekaselect.com The reaction outcome can be controlled by temperature, with lower temperatures favoring the formation of azoxy compounds and higher temperatures leading to azo compounds. eurekaselect.com

Organocatalytic Functionalization Reactions

Beyond redox catalysis, this compound also functions as an organocatalyst in various functionalization reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Dehydrogenative Coupling Reactions

This compound has been utilized in cross-dehydrogenative coupling (CDC) reactions. Although not always the primary catalyst, it can play a crucial role as a trapping agent for radical intermediates. For example, in a nickel-catalyzed CDC reaction between N-heterocycles and aldehydes, this compound was used to trap the acyl radical, providing evidence for the radical-radical cross-coupling pathway. nih.govchemrxiv.org

Electrochemical methods have also been developed for CDC reactions where diorganyl diselenides are involved in the synthesis of compounds like 3-organylselenyl quinolones. researchgate.net

Functionalization of Hydrophosphoryl Compounds

A significant application of this compound as an organocatalyst is in the cross-dehydrogenative nucleophilic functionalization of hydrophosphoryl compounds. researchgate.netacs.orgnsf.govorganic-chemistry.org This method provides an efficient route to synthesize important organophosphorus compounds containing P(O)-N, P(O)-O, and P(O)-S bonds. nsf.gov

The proposed catalytic cycle resembles the Atherton-Todd reaction, where the diselenide catalyst acts as a recyclable halogenating agent. acs.orgnsf.gov The reaction proceeds through a P-Se bond intermediate, which has been identified through NMR studies. acs.orgorganic-chemistry.org The process is highly atom-economical, using oxygen from the air as the terminal oxidant. nsf.gov The efficiency of the catalyst can be enhanced by using diaryl diselenides with electron-withdrawing groups. nsf.govorganic-chemistry.org

This methodology has also been extended to the synthesis of triaryl phosphites and triaryl phosphates directly from white phosphorus and phenols in a one-step, halogen- and transition-metal-free procedure. mdpi.comacs.org

Table 3: this compound-Catalyzed Functionalization of Diethylphosphite with Benzylamine

| Catalyst (10 mol%) | Solvent | Temperature (°C) | Conversion to Product (%) (Time) |

| Diphenyldiselenide | MeCN/CD₃CN | 60 | 22 (24 h) |

| 1g (bis(trifluoromethyl) derivative) | MeCN/CD₃CN | 60 | >95 (4 h) |

Data adapted from a study on diselenide-mediated catalytic functionalization of hydrophosphoryl compounds. nsf.gov

Synthesis of Triaryl Phosphites and Phosphates

A significant application of this compound is in the synthesis of triaryl phosphites and triaryl phosphates from white phosphorus (P₄). acs.orgacs.org This methodology provides a halogen- and transition-metal-free route to these industrially important compounds, which are traditionally prepared from phosphorus trichloride (B1173362) (PCl₃). acs.orgacs.org The reaction is catalyzed by this compound in the presence of a base, with dimethyl sulfoxide (B87167) (DMSO) often serving as both the solvent and the oxidant. oup.com

The proposed mechanism involves the catalytic activation of P₄ with the selenium catalyst to form P(SeR)₃ species. These intermediates then undergo nucleophilic substitution with phenols (ArOH) to yield the desired triaryl phosphites [P(OAr)₃]. oup.com Subsequent oxidation of the triaryl phosphites, for instance with hydrogen peroxide (H₂O₂) or elemental sulfur (S₈), affords the corresponding triaryl phosphates and triaryl thiophosphates. acs.orgoup.com

This this compound-catalyzed reaction has been shown to be effective for a range of phenols, including those with both electron-donating and electron-withdrawing substituents, providing the corresponding triaryl phosphites in good to excellent yields. acs.org The reaction can also be performed on a gram scale, highlighting its practical utility. acs.org

Table 1: Examples of this compound-Catalyzed Synthesis of Triaryl Phosphites

| Phenol Substrate | Catalyst | Base | Solvent | Product | Yield (%) |

| 4-Methoxyphenol | (PhSe)₂ | K₃PO₄ | DMSO | Tris(4-methoxyphenyl) phosphite (B83602) | 95 |

| Phenol | (PhSe)₂ | K₃PO₄ | DMSO | Triphenyl phosphite (TPP) | 88 |

| 4-Methylphenol | (PhSe)₂ | K₃PO₄ | DMSO | Tris(4-methylphenyl) phosphite | 92 |

| 4-tert-Butylphenol | (PhSe)₂ | K₃PO₄ | DMSO | Tris(4-tert-butylphenyl) phosphite | 85 |

Data compiled from multiple sources. acs.org

Methoxyselenenylation of Alkenes

This compound is utilized in the methoxyselenenylation of alkenes, a reaction that introduces both a methoxy (B1213986) and a phenylseleno group across a double bond. ottokemi.comsigmaaldrich.com This transformation is typically achieved by generating a more electrophilic selenium species from this compound. One common method involves the oxidation of this compound with an oxidizing agent like ammonium (B1175870) persulfate. cardiff.ac.ukscispace.com

The reaction proceeds through the formation of an electrophilic phenylselenyl species which attacks the alkene to form a three-membered seleniranium ion intermediate. scispace.com Subsequent nucleophilic attack by methanol results in the anti-addition product. The resulting β-methoxy phenylselenides are valuable intermediates in organic synthesis.

In some variations, the reaction can be performed catalytically. For instance, iodine has been used to catalyze the methoxyselenenylation of terminal alkenes using this compound, particularly for aromatic substrates under microwave conditions. scispace.com

Hydrothiolation of Terminal Alkynes

This compound has been employed in the hydrothiolation of terminal alkynes, leading to the formation of vinyl sulfides. researchgate.netcapes.gov.br In a notable method, the reaction between a terminal alkyne and a diaryl disulfide is facilitated by a catalytic system that can include this compound. researchgate.netcapes.gov.br

A simple and stereoselective procedure has been developed for the hydrothiolation of terminal alkynes with diaryl disulfides in the presence of copper(I) iodide (CuI), rongalite, and cesium carbonate (Cs₂CO₃). capes.gov.brresearchgate.net This method stereoselectively produces (Z)-1-alkenyl sulfides in moderate to excellent yields. researchgate.netcapes.gov.brresearchgate.net Hydroselenations of this compound with alkynes also proceed smoothly under these standard conditions to afford (Z)-1-alkenyl selenides in good yields. researchgate.netcapes.gov.brresearchgate.net

Cyclization and Addition Reactions

This compound plays a crucial role as a catalyst and reagent in various cyclization and addition reactions, enabling the construction of diverse cyclic and heterocyclic frameworks. These reactions often capitalize on the ability of selenium to act as an electrophile, activating unsaturated systems toward intramolecular attack.

Electrophilic Cyclization Reactions

This compound, often in conjunction with an oxidant or a Lewis acid, promotes electrophilic cyclization reactions of unsaturated substrates. The electrophilic selenium species generated in situ attacks an alkyne or alkene, forming a seleniranium ion intermediate which is then trapped by an internal nucleophile, leading to ring formation. mdpi.com

For example, the ferric chloride (FeCl₃) and this compound-promoted electrophilic closure of meta-alkynyl substituted calix researchgate.netarenes has been investigated. mdpi.com This reaction has been shown to produce bridged calixarene (B151959) structures. Interestingly, the macrocyclic preorganization of the calixarene skeleton can lead to unexpected regioselectivity, favoring cyclization pathways that are not observed in simpler, non-macrocyclic analogues. mdpi.com This includes the formation of products from both 6-exo-dig and the typically disfavored 5-endo-dig cyclizations. mdpi.com

Synthesis of Heterocyclic Compounds (e.g., Oxazoles, Benzoxazoles)

This compound has proven to be an effective catalyst for the synthesis of various heterocyclic compounds, including oxazoles and benzoxazoles.

Oxazoles: Polysubstituted oxazoles can be synthesized from ynamides and nitriles using this compound as a catalyst in the presence of an oxidant like Selectfluor®. nih.govmdpi.com The reaction proceeds via the formation of an electrophilic selenium species that reacts with the ynamide to form a keteniminium ion intermediate. Subsequent reaction with the nitrile, hydrolysis, isomerization, and final elimination of the selenium group yields the oxazole (B20620) ring. nih.gov Electrochemical methods have also been developed for the N,O-difunctionalization of ynamides catalyzed by this compound to produce polysubstituted oxazoles, offering a green and efficient alternative. nih.govresearchgate.net

Benzoxazoles: The synthesis of 2,1-benzoxazoles from o-nitrophenylacetylenes can be achieved using this compound under electrochemical conditions. nih.govorganic-chemistry.orgresearchgate.netacs.org In this process, the selenium catalyst is anodically oxidized to a selenium cation, which activates the alkyne for intramolecular cyclization by the nitro group. organic-chemistry.orgacs.org This method avoids the traditional reduction of the nitro group and provides a sustainable route to these heterocyclic structures. organic-chemistry.org

Table 2: this compound in Heterocycle Synthesis

| Starting Material(s) | Reagents/Conditions | Heterocyclic Product | Ref. |

| Ynamides, Acetonitrile (B52724) | (PhSe)₂, Selectfluor® | Polysubstituted Oxazoles | nih.gov |

| o-Nitrophenylacetylenes | (PhSe)₂, Electrochemical (1.6 V vs. Ag/AgCl) | 2,1-Benzoxazoles | organic-chemistry.org |

| N-Propargyl Enamines/Amides | (PhSe)₂, Electrochemical | Oxazoles | nih.gov |

Selenoamination and Selenolactonization

This compound is a key reagent for selenoamination and selenolactonization reactions, which involve the intramolecular addition of nitrogen and oxygen nucleophiles, respectively, to an activated double bond.

Selenoamination: This reaction involves the introduction of a selenium and a nitrogen functionality across a double bond. Stereospecific selenoamination of an alkene like cyclohexene (B86901) has been reported using this compound in the presence of Chloramine-T, proceeding through a proposed selenonium ion intermediate. chemicalbook.com More recently, methods have been developed that utilize this compound with an oxidant such as potassium persulfate to generate a selenylating agent with a non-nucleophilic counterion, allowing for the addition of nitrogen nucleophiles like saccharin (B28170) to alkenes. semanticscholar.org

Selenolactonization: The phenylselenium cation, generated from this compound through photolysis or by treatment with ammonium persulfate, can induce selenolactonization. chemicalbook.com This electrophilic species activates an alkene in a molecule containing a carboxylic acid group, leading to intramolecular cyclization to form a selenated lactone. This process is a powerful method for constructing lactone rings with concomitant installation of a phenylseleno group, which can be further manipulated in subsequent synthetic steps.

Heterogeneous Catalysis and Immobilization Strategies

The heterogenization of this compound catalysts represents a significant advancement in sustainable organic synthesis. By immobilizing the catalytically active selenium species onto solid supports, researchers can overcome challenges associated with homogeneous catalysis, such as catalyst recovery and product purification. This approach not only enhances the practical utility of this compound but also aligns with the principles of green chemistry.

Nanoparticles have emerged as exceptional supports for the immobilization of this compound due to their high surface-area-to-volume ratio, which allows for a high loading of the catalyst. umich.edu Various types of nanoparticles have been explored for this purpose, each offering unique advantages.

A notable example involves the stabilization of this compound on silica-coated iron oxide (Fe₃O₄) magnetic nanoparticles. researchgate.netnih.gov This novel catalyst, denoted as (Fe₃O₄@SiO₂-Se)₂, is designed to be highly efficient and magnetically retrievable. researchgate.netnih.gov The synthesis involves coating the magnetic nanoparticles with a silica (B1680970) shell, followed by the anchoring of the diselenide moiety. This core-shell structure protects the magnetic core and provides a stable platform for the catalytic selenium species. researchgate.netnih.gov

Another approach utilizes activated charcoal as a support for copper nanoparticles (Cu NPs/AC), which then serve as a heterogeneous catalyst for the cross-coupling of this compound with boronic acids. epa.gov In this system, the copper nanoparticles, synthesized from a copper metal-organic framework, are immobilized onto the activated charcoal via ultrasonication. epa.gov The high surface area and porous nature of the charcoal contribute to the catalyst's efficiency. umich.eduepa.gov

Magnetic chitosan (B1678972) composites have also been employed as a green and biocompatible support for anchoring this compound. nih.gov This nano-biocatalyst is prepared from readily available and inexpensive materials, making it a cost-effective option. nih.gov The magnetic properties of the composite facilitate easy separation and recovery of the catalyst. nih.gov

The choice of nanoparticle support can be tailored to the specific requirements of the organic transformation. For instance, in addition to iron oxide and activated charcoal, other materials like graphene and SBA-15 (a type of mesoporous silica) have been used to support magnetite nanoparticles for the synthesis of alkynyl selenides from this compound. umich.edu

The characterization of these nanoparticle-supported catalysts is crucial to understanding their structure and performance. A suite of analytical techniques is typically employed, including: